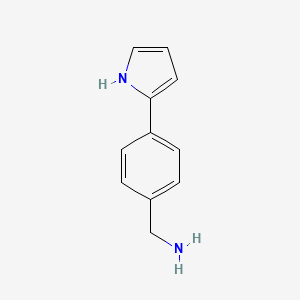
(4-(1H-Pyrrol-2-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-Pyrrol-2-yl)phenyl)methanamine: is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrrol-2-yl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated benzene compound in the presence of a palladium catalyst.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-(1H-Pyrrol-2-yl)phenyl)methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or a nitrile derivative.
Reduction: The compound can also undergo reduction reactions, where the pyrrole ring or the phenyl group is reduced to form saturated derivatives.
Substitution: Substitution reactions can occur at the phenyl group or the pyrrole ring, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated derivatives of the pyrrole ring or phenyl group.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
(4-(1H-Pyrrol-2-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which (4-(1H-Pyrrol-2-yl)phenyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Pyrrol-2-yl)phenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
(4-(1H-Pyrrol-2-yl)phenyl)propanamine: Similar structure but with a propanamine group.
(4-(1H-Pyrrol-2-yl)phenyl)butanamine: Similar structure but with a butanamine group.
Uniqueness
(4-(1H-Pyrrol-2-yl)phenyl)methanamine is unique due to its specific combination of a pyrrole ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
[4-(1H-pyrrol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,13H,8,12H2 |
InChI Key |
QHDKJMICNWVUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
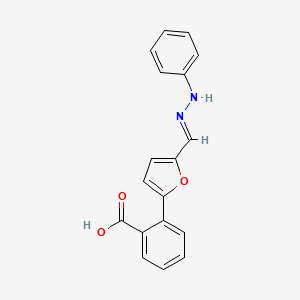
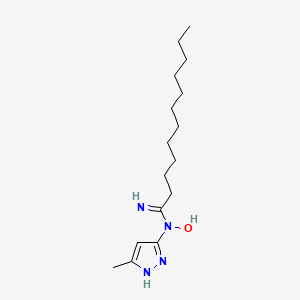
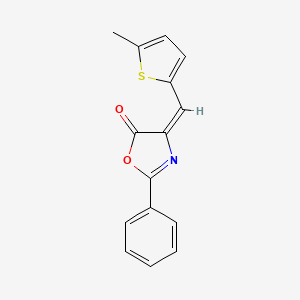
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)

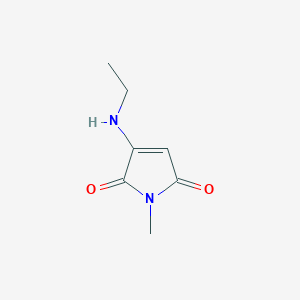
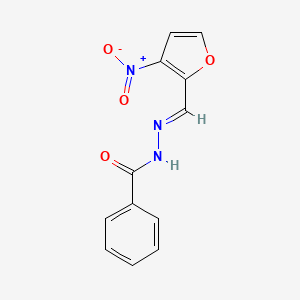
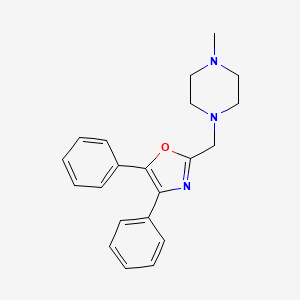
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
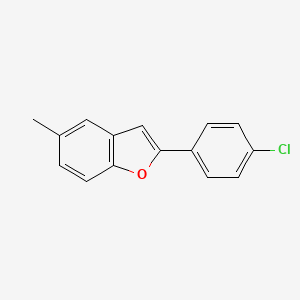
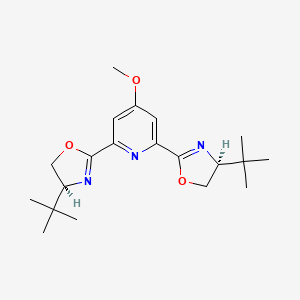
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
